

Comparative Analysis of 2,4-Oxazolidinedione Derivatives in Anticonvulsant SAR Studies

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Compound of Interest

Compound Name: 2,4-Oxazolidinedione

Cat. No.: B1205460

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The following guide provides a comparative analysis of the structure-activity relationships (SAR) of various **2,4-oxazolidinedione** derivatives investigated for their anticonvulsant properties. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate an understanding of the therapeutic potential and underlying mechanisms of these compounds.

Data Presentation: Comparative Anticonvulsant Activity

The table below summarizes the in vivo and in vitro anticonvulsant activities of representative **2,4-oxazolidinedione** derivatives. The data is compiled from preclinical studies and highlights key differences in potency and efficacy based on structural modifications.

Compound Class	Specific Derivative	Animal Model	Anticonvulsant Assay	Efficacy (ED50/IC50)	Neurotoxicity (TD50)	Protective Index (TD50/ED50)	Reference
Bicyclic 2,4-Oxazolidinediones	9,10-dioxo-7-phenyl-1-aza-8-oxabicyclo[5.2.1]decane	Mouse	Maximal Electroshock (MES)	66 mg/kg	Not Reported	Not Reported	[1]
In vitro	Voltage-Sensitive Sodium Channel Binding	160 µM (IC50)	Not Applicable	Not Applicable	[1]		
Monocyclic 2,4-Oxazolidinediones	5-alkyl-5-phenyl-2,4-oxazolidinediones	Mouse	MES and other anticonvulsant tests	Potent, broad-spectrum	Nontoxic	Not Reported	[1]
Novel Oxazolidinedione Derivative	PH192	Mouse	6 Hz Seizure Model	34.5 mg/kg	>500 mg/kg	>14.7	[2]
Rat	6 Hz Seizure Model	~90 mg/kg	Not Reported	Not Reported	[2]		
Rat	Maximal Electroshock (MES)	protectin at 100 mg/kg	Not Reported	Not Reported	[2]		

Rat	Pentylenetetrazole (PTZ)	80% protection at 100 mg/kg	Not Reported	Not Reported	[2]
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Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the presented data.

Maximal Electroshock (MES) Test: The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures. In this assay, an electrical stimulus is delivered to the animal (typically a mouse or rat) via corneal or ear electrodes, inducing a maximal seizure. The endpoint is the abolition of the hindlimb tonic extensor component of the seizure. The dose of the test compound that protects 50% of the animals from this endpoint is determined as the median effective dose (ED50).[1][2]

6 Hz Seizure Model: This model is used to identify anticonvulsants that may be effective against psychomotor seizures, which are often resistant to standard antiepileptic drugs. A low-frequency (6 Hz) electrical stimulation is applied to mice or rats, inducing a seizure characterized by a stun posture with forelimb clonus and Straub tail. The ability of a compound to prevent this seizure activity is measured to determine its ED50.[2]

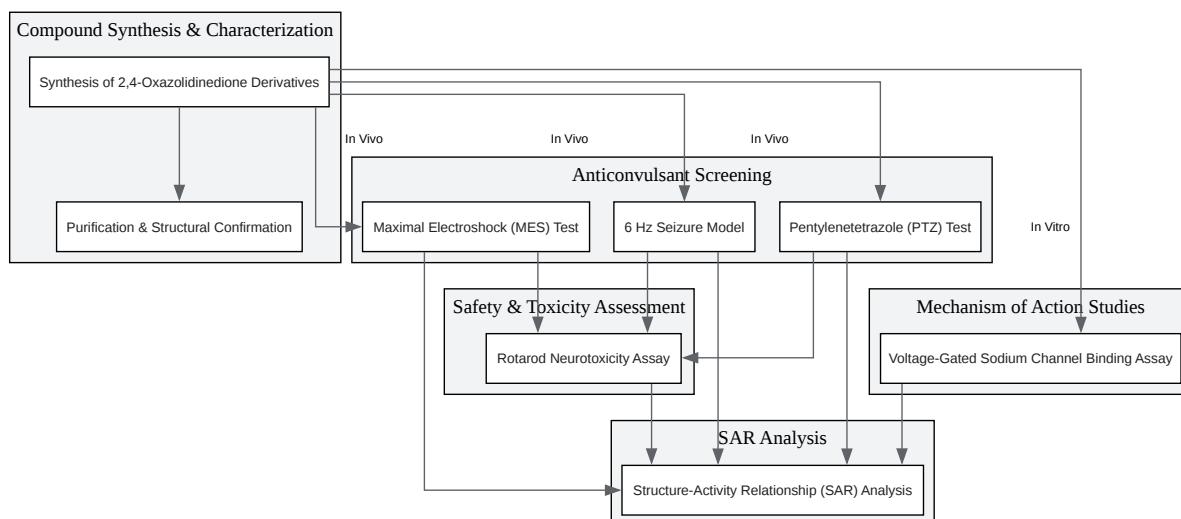
Pentylenetetrazole (PTZ) Seizure Model: The PTZ test is a chemoconvulsant model used to identify drugs effective against absence seizures. Pentylenetetrazole, a GABA-A receptor antagonist, is administered to the animal, inducing clonic seizures. The dose of the test compound that prevents these seizures in 50% of the animals is calculated as the ED50.[2]

Voltage-Sensitive Sodium Channel Binding Assay: This in vitro assay assesses the ability of a compound to bind to voltage-sensitive sodium channels, a key target for many anticonvulsant drugs. The assay typically involves using a radiolabeled ligand that binds to the sodium channel (e.g., [³H]batrachotoxinin A 20- α -benzoate) and measuring the displacement of this ligand by the test compound in synaptosomal membrane preparations. The concentration of the test compound that inhibits 50% of the radioligand binding is determined as the IC50.[1]

Rotarod Neurotoxicity Assay: To assess the potential for motor impairment, a common side effect of anticonvulsants, the rotarod test is employed. Animals are placed on a rotating rod, and the dose of the compound that causes 50% of the animals to fall off within a specified time is determined as the median toxic dose (TD50). This value is then used to calculate the protective index (TD50/ED50), which is a measure of the compound's margin of safety.[2]

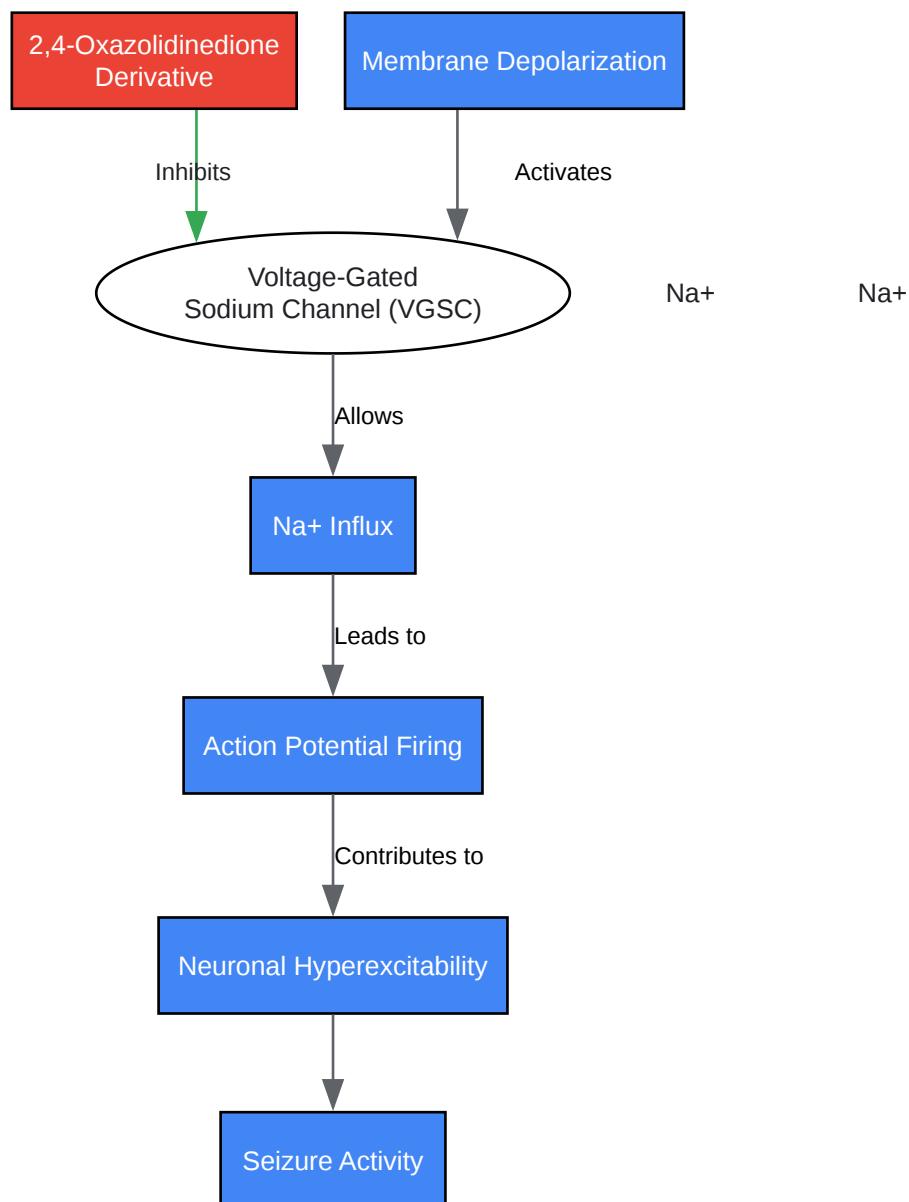
Visualizations

The following diagrams illustrate key concepts related to the SAR of **2,4-oxazolidinedione** derivatives.



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Caption: Experimental workflow for anticonvulsant drug discovery.



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Caption: Simplified mechanism of action for some **2,4-oxazolidinediones**.

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References

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